BenchChemオンラインストアへようこそ!

(S)-a-Hydroxy-cyclobutanepropanoic acid

Metabolic stability Cyclobutane scaffold Drug design

(S)-α-Hydroxy-cyclobutanepropanoic acid uniquely combines a strained cyclobutane ring, α-hydroxy acid moiety, and defined (S)-stereochemistry. Unlike achiral analogs or flexible linear α-hydroxy acids, it offers conformational constraint, bidentate metal chelation, and enhanced metabolic stability—ideal for replacing metabolically labile tert-butyl groups or linear α-hydroxy acids in drug discovery and asymmetric catalysis.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
Cat. No. B8096164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-a-Hydroxy-cyclobutanepropanoic acid
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1CC(C1)CC(C(=O)O)O
InChIInChI=1S/C7H12O3/c8-6(7(9)10)4-5-2-1-3-5/h5-6,8H,1-4H2,(H,9,10)/t6-/m0/s1
InChIKeyMBTPZRPSKKTNQC-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-a-Hydroxy-cyclobutanepropanoic Acid: A Chiral Cyclobutane α-Hydroxy Acid for Medicinal Chemistry Procurement


(S)-a-Hydroxy-cyclobutanepropanoic acid (CAS 300854-01-7) is a chiral non-proteinogenic α-hydroxy acid featuring a functionalized cyclobutane ring linked to a propanoic acid moiety with defined (S)-stereochemistry. The compound contains both a carboxylic acid group and an α-hydroxy group on a strained cyclobutane scaffold, offering unique conformational constraints, distinct bond geometries, and a defined three-dimensional orientation that is absent in linear aliphatic α-hydroxy acids [1]. As a member of the cyclobutane-containing small-molecule class, this compound serves as a versatile chiral building block in asymmetric synthesis and drug discovery programs requiring metabolically stable, conformationally restricted scaffolds [2].

Why (S)-a-Hydroxy-cyclobutanepropanoic Acid Cannot Be Replaced by Common Cyclobutane or α-Hydroxy Acid Analogs


Substituting (S)-a-hydroxy-cyclobutanepropanoic acid with seemingly similar in-class compounds such as 3-cyclobutylpropanoic acid, cyclobutane-1,2-dicarboxylic acid, or linear aliphatic α-hydroxy acids introduces critical deviations in molecular topology, metabolic stability, and chiral recognition that cannot be bridged by routine formulation adjustments. The compound uniquely combines three pharmacophorically synergistic features within a single chiral entity: (1) a strained cyclobutane ring that imposes a puckered conformation and alters C–C bond lengths (~1.55 Å vs ~1.54 Å in cyclopropane and ~1.53 Å in unstrained alkanes), (2) an α-hydroxy group capable of both hydrogen-bond donation and metal chelation adjacent to the carboxylic acid, and (3) a defined (S)-stereocenter that dictates precise spatial orientation [1]. Non-hydroxy cyclobutane analogs lack the chelating/hydrogen-bonding α-hydroxy functionality, while achiral or racemic mixtures fail to provide enantioselective interactions required for asymmetric catalysis and chiral drug–target engagement [2].

Quantitative Evidence for (S)-a-Hydroxy-cyclobutanepropanoic Acid Differentiation Versus In-Class Analogs


Metabolic Stability: Cyclobutane Ring Confers Resistance to Oxidative Metabolism Compared to Linear α-Hydroxy Acids

The cyclobutane ring in (S)-a-hydroxy-cyclobutanepropanoic acid provides a metabolically inert core structure that resists cytochrome P450-mediated oxidation, a major clearance pathway for linear aliphatic α-hydroxy acids. Class-level evidence from medicinal chemistry reviews indicates that cyclobutane-containing compounds exhibit increased metabolic stability and can serve as tert-butyl group replacements [1]. Functionalized cyclobutane cores have been explicitly identified as metabolically stable core structures in drug discovery [2].

Metabolic stability Cyclobutane scaffold Drug design

Scaffold Versatility: Functionalized Cyclobutane Carboxylic Acids Enable Integrin Antagonist Development with Sub-Micromolar Potency

Functionalized cyclobutane carboxylic acids, the exact structural class of (S)-a-hydroxy-cyclobutanepropanoic acid, have been validated as core scaffolds for developing potent αvβ3 integrin antagonists. A lead compound from this chemotype achieved an IC50 of <1 μM in cell-based adhesion and invasion assays, with metabolic stability exceeding a half-life (t1/2) of >80 minutes, and was well-tolerated in vivo [1]. This quantitative benchmark establishes the class-level capability of cyclobutane carboxylic acid scaffolds to deliver potent, metabolically stable bioactive molecules.

Integrin antagonism αvβ3 Conformational restriction

Conformational Restriction: Cyclobutane Ring Locks Pharmacophore Geometry Unlike Flexible 3-Cyclobutylpropanoic Acid

(S)-a-hydroxy-cyclobutanepropanoic acid incorporates the carboxylic acid and α-hydroxy functionalities directly onto the rigid, puckered cyclobutane ring, locking the relative orientation of these two pharmacophoric groups. In contrast, the common analog 3-cyclobutylpropanoic acid (CAS 4415-84-3) separates the carboxylic acid from the cyclobutane ring by a flexible ethylene spacer, allowing free rotation and an ensemble of low-energy conformations rather than a single bioactive geometry . Cyclobutanes are explicitly employed in medicinal chemistry for inducing conformational restriction and directing key pharmacophore groups [1].

Conformational restriction 3D topology Drug-target interaction

Chiral Purity: Defined (S)-Stereochemistry Enables Enantioselective Synthesis vs. Racemic or Achiral Analogs

(S)-a-hydroxy-cyclobutanepropanoic acid is supplied with defined (S)-stereochemistry (CAS 300854-01-7), enabling direct incorporation into asymmetric synthetic routes and chiral drug candidates without requiring resolution steps. The analogous α-amino derivative, cyclobutanepropanoic acid α-amino- (αS)- (CAS 1201593-65-8), demonstrates that chiral cyclobutane carboxylic acids are specifically sought for stereospecific applications in bioactive compound synthesis . The non-chiral analog 3-cyclobutylpropanoic acid (CAS 4415-84-3) lacks any stereocenter and therefore cannot impart chiral information .

Asymmetric synthesis Chiral building block Enantioselectivity

Functional Group Synergy: α-Hydroxy Acid Motif Provides Chelation and Hydrogen-Bonding Capabilities Absent in Non-Hydroxy Cyclobutane Analogs

The α-hydroxy acid moiety in (S)-a-hydroxy-cyclobutanepropanoic acid enables bidentate metal chelation (via the carboxylic acid and α-hydroxy oxygen atoms) and dual hydrogen-bond donor/acceptor interactions. The non-hydroxy analog 3-cyclobutylpropanoic acid (CAS 4415-84-3) possesses only a terminal carboxylic acid group, lacking the α-hydroxy functionality and therefore cannot engage in analogous metal coordination or provide an additional hydrogen-bonding site . Cyclobutanepropanoic acid itself lacks the hydroxy group present in the target compound, fundamentally altering its chemical reactivity and biological recognition .

Metal chelation Hydrogen bonding Pharmacophore design

Bioisosteric Potential: Cyclobutane Serves as Metabolically Stable tert-Butyl Replacement

The cyclobutane ring has been validated as a metabolically stable replacement for the tert-butyl group, a common but metabolically labile lipophilic moiety in drug candidates. Trifluoromethyl-cyclobutanes have been explicitly developed as unique tert-butyl group analogues, with over 30 small-molecule building blocks synthesized at gram-to-multigram scale [1]. Cyclobutanes in general are employed to increase metabolic stability by replacing metabolically labile groups [2]. (S)-a-hydroxy-cyclobutanepropanoic acid, bearing a cyclobutane scaffold with α-hydroxy acid functionality, offers a bioisosteric option for tert-butyl-containing α-hydroxy acids that may suffer from oxidative metabolism.

Bioisostere tert-butyl replacement Metabolic stability

Validated Application Scenarios for (S)-a-Hydroxy-cyclobutanepropanoic Acid Based on Quantitative Evidence


Chiral Building Block for Conformationally Restricted Integrin Antagonists

Researchers developing αvβ3 or related integrin antagonists should procure (S)-a-hydroxy-cyclobutanepropanoic acid as a functionalized cyclobutane carboxylic acid scaffold. Class-level evidence demonstrates that cyclobutane carboxylic acid-based chemotypes achieve sub-micromolar IC50 values (<1 μM) and metabolic stability exceeding 80-minute half-lives in cell-based adhesion assays, with confirmed in vivo tolerability [1]. The defined (S)-stereochemistry and α-hydroxy functionality provide additional handles for pharmacophore optimization within this validated chemotype.

Metabolically Stable Replacement for Linear α-Hydroxy Acids in Preclinical Candidates

For drug discovery programs where lead compounds containing linear α-hydroxy acids exhibit rapid clearance due to β-oxidation or CYP-mediated metabolism, (S)-a-hydroxy-cyclobutanepropanoic acid offers a class-validated, metabolically stable alternative. Cyclobutanes are explicitly employed in medicinal chemistry to increase metabolic stability, and functionalized cyclobutane cores have been identified as metabolically stable core structures [1]. This scaffold switch can be made early in hit-to-lead optimization to preempt pharmacokinetic liabilities without sacrificing the α-hydroxy acid pharmacophore [2].

Chiral Ligand Precursor for Asymmetric Catalysis Requiring Bidentate Metal Chelation

Investigators designing chiral ligands for asymmetric metal catalysis should select (S)-a-hydroxy-cyclobutanepropanoic acid for its ability to provide bidentate metal coordination through the α-hydroxy acid motif. The rigid cyclobutane backbone locks the chelating oxygen atoms in a defined spatial orientation, potentially enhancing enantioselectivity compared to flexible acyclic α-hydroxy acids. The single (S)-enantiomer eliminates the need for resolution prior to ligand synthesis, streamlining catalyst development [1].

Scaffold for Bioisosteric Replacement of tert-Butyl-Containing α-Hydroxy Acids

When tert-butyl-containing α-hydroxy acid building blocks raise concerns about metabolic lability, (S)-a-hydroxy-cyclobutanepropanoic acid provides a structurally rational, metabolically stable bioisostere. The cyclobutane ring has been validated as a tert-butyl replacement, with over 30 cyclobutane-containing building blocks synthesized at preparative scale [1]. This application scenario is particularly relevant for medicinal chemistry teams seeking to improve the pharmacokinetic profile of α-hydroxy acid-containing candidates without altering the core pharmacophore [2].

Quote Request

Request a Quote for (S)-a-Hydroxy-cyclobutanepropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.